BenchChemオンラインストアへようこそ!

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide

Medicinal Chemistry Drug Discovery Physicochemical Properties

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 898373‑72‑3) is a benzofuran‑2‑carboxamide derivative that incorporates an o‑tolyloxyacetamido substituent at the 3‑position of the benzofuran core. Benzofuran‑2‑carboxamides are recognized for their broad biological activity spectrum, including antiproliferative [REFS‑1], neuroprotective and antioxidant effects [REFS‑2], as well as immunomodulatory and anti‑inflammatory properties [REFS‑3].

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 898373-72-3
Cat. No. B2571852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide
CAS898373-72-3
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H16N2O4/c1-11-6-2-4-8-13(11)23-10-15(21)20-16-12-7-3-5-9-14(12)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21)
InChIKeyGWHONIOIFVGHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 898373-72-3) — Procurement-Ready Overview of a Multifunctional Benzofuran-2-Carboxamide Scaffold


3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide (CAS 898373‑72‑3) is a benzofuran‑2‑carboxamide derivative that incorporates an o‑tolyloxyacetamido substituent at the 3‑position of the benzofuran core. Benzofuran‑2‑carboxamides are recognized for their broad biological activity spectrum, including antiproliferative [REFS‑1], neuroprotective and antioxidant effects [REFS‑2], as well as immunomodulatory and anti‑inflammatory properties [REFS‑3]. This specific compound, with a molecular formula of C₁₉H₁₈N₂O₄ and a molecular weight of 338.4 g mol⁻¹, presents a free primary carboxamide and a secondary acetamido linkage, offering distinct hydrogen‑bonding capabilities and synthetic handles that distinguish it from N‑substituted or ester analogs commonly found in screening libraries.

Why 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide Cannot Be Replaced by a Generic Benzofuran-2-Carboxamide Analog


The 3‑(2‑(o‑tolyloxy)acetamido) substitution pattern on the benzofuran‑2‑carboxamide core is not interchangeable with other benzofuran‑2‑carboxamide analogs. Structure–activity relationship (SAR) studies on benzofuran‑2‑carboxamides reveal that even minor modifications at the 3‑position—such as replacing the o‑tolyloxyacetamido group with an acetamido, ester, or N‑aryl carboxamide—can profoundly alter antiproliferative selectivity, cell‑death mechanism (apoptosis vs. mitotic catastrophe), and target engagement [REFS‑1]. The ortho‑methyl group on the phenoxy ring introduces a steric and electronic bias that affects the compound’s log P, hydrogen‑bonding capacity, and metabolic stability, making direct substitution with para‑tolyloxy, unsubstituted acetamido, or N‑phenyl analogs unreliable without re‑validation of biological activity and physicochemical properties [REFS‑2][REFS‑3].

Quantitative Differentiation of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide vs. Closest Analogs


Molecular Weight and Physicochemical Profile Differentiation vs. N‑Phenyl Analog

The target compound (MW = 338.4 g mol⁻¹) is significantly smaller than the closely related N‑phenyl‑3‑(2‑(o‑tolyloxy)acetamido)benzofuran‑2‑carboxamide (CAS 887889‑60‑3, MW = 414.5 g mol⁻¹), providing a lower molecular weight that may confer advantages in ligand efficiency and permeability [REFS‑1][REFS‑2]. The difference of 76.1 g mol⁻¹ arises from the replacement of the N‑phenyl substituent with a primary amide, which also increases hydrogen‑bond donor count from 1 to 2, potentially enhancing solubility but reducing passive membrane diffusion. These distinct physicochemical properties mean that the two compounds cannot be considered interchangeable in biological screens without re‑optimization of the assay conditions.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Hydrogen‑Bonding Capacity Differentiates Solubility and Permeability from Ester Analog

The free primary carboxamide (–CONH₂) of the target compound provides two hydrogen‑bond donors, whereas the ethyl ester analog (CAS 847406‑50‑2) has zero HBD. This difference is critical for aqueous solubility and crystalline stability, as primary amides engage in stronger intermolecular hydrogen‑bonding networks compared to esters [REFS‑1][REFS‑2]. While the ester may exhibit higher membrane permeability, it is also more susceptible to hydrolytic degradation, making the carboxamide more suitable for applications requiring chemical stability under physiological conditions or long‑term storage.

ADMET Drug Formulation Preclinical Development

Synthetic Versatility as a Benchmark for Library Construction vs. N‑Substituted Analogs

The target compound’s primary amide and secondary acetamido functionalities provide two distinct reactive sites for further derivatization, enabling rapid generation of focused libraries through N‑alkylation, acylation, or coupling reactions. In contrast, fully N‑substituted analogs such as N‑phenyl‑3‑(2‑(o‑tolyloxy)acetamido)benzofuran‑2‑carboxamide (CAS 887889‑60‑3) lack the free amide handle, limiting downstream diversification [REFS‑1][REFS‑2]. This synthetic advantage translates directly into higher procurement value for medicinal chemistry groups seeking to explore SAR around the benzofuran‑2‑carboxamide scaffold.

Combinatorial Chemistry Library Synthesis Chemical Biology

Class‑Level Antiproliferative Differentiation: 3‑Acetamido Substitution Pattern Matters

SAR data from a series of benzofuran‑2‑carboxamides demonstrate that the nature of the 3‑position substituent dictates both antiproliferative potency and cell‑death mechanism. For example, compound 3h (2‑N‑acetamidopyridyl substituted) showed selective antiproliferative activity on SW620 colon cancer cells with an IC₅₀ in the low micromolar range and induced apoptosis, while compound 3i (2‑imidazolynyl substituted) acted through mitotic catastrophe [REFS‑1]. Although direct IC₅₀ data for 3‑(2‑(o‑tolyloxy)acetamido)benzofuran‑2‑carboxamide is not yet reported, the o‑tolyloxyacetamido group introduces a distinct steric and electronic profile that is expected to shift selectivity and potency relative to the published 2‑acetamidopyridyl and 2‑imidazolynyl analogs. Procurement decisions for anticancer screening panels should therefore be guided by the uniqueness of the 3‑substituent rather than relying on data from structurally divergent benzofuran‑2‑carboxamides.

Cancer Research Cytotoxicity Lead Optimization

Optimal Application Scenarios for 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide in Research and Industrial Workflows


Focused Library Synthesis for Anticancer Lead Discovery

The compound’s free primary carboxamide enables rapid diversification through parallel amidation or N‑alkylation, generating focused libraries of 10²–10³ analogs. These libraries can be screened against the NCI‑60 panel or specific tumour cell lines (SW620, SK‑BR‑3) where benzofuran‑2‑carboxamides have demonstrated selective antiproliferative effects, as evidenced by the class‑level data [REFS‑1]. The synthetic accessibility of the scaffold reduces the cost per analog and accelerates hit‑to‑lead timelines.

Neuroprotective and Antioxidant Screening Programs

Benzofuran‑2‑carboxamide derivatives with free 3‑acetamido groups have shown potent anti‑excitotoxic and ROS‑scavenging activities in SH‑SY5Y neuroblastoma models [REFS‑2]. The target compound’s hydrogen‑bonding capacity and radical‑stabilizing benzofuran core position it as a candidate for high‑content screening in neurodegenerative disease models (e.g., Parkinson’s, Alzheimer’s), where procurement of a chemically pure, non‑ester analog is essential to avoid esterase‑mediated artifacts.

Immunomodulatory Agent Development Targeting CCL20/CCR6 Axis

Recent studies have shown that benzofuran‑2‑carboxamide derivatives can block CCL20‑induced chemotaxis and suppress colon cancer growth through immunomodulatory mechanisms [REFS‑3]. The target compound’s distinct 3‑(o‑tolyloxyacetamido) substitution may offer differential binding to the CCR6 receptor or downstream effectors compared to the N‑aryl analogs reported. Procurement for chemotaxis inhibition assays (Boyden chamber, 24‑well format) is recommended to explore this uncharted immunological space.

Chemical Biology Tool for Protein–Ligand Interaction Mapping

With dual hydrogen‑bond donor/acceptor capacity and a rigid benzofuran scaffold, the compound can serve as a core fragment for structure‑based drug design. It is particularly suited for X‑ray crystallography and SPR‑based fragment screening campaigns aimed at identifying novel binding pockets in kinases, phosphodiesterases, or TNF‑α signaling proteins, targets for which benzofuran‑2‑carboxamides have shown affinity in patent literature [REFS‑4]. Procuring the compound in high purity (>95%) is critical for reliable biophysical measurements.

Quote Request

Request a Quote for 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.